molecular formula C18H16FNO5S2 B2768366 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide CAS No. 896327-60-9

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide

Katalognummer: B2768366
CAS-Nummer: 896327-60-9
Molekulargewicht: 409.45
InChI-Schlüssel: NNFCLFDEVPTINR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide is a sulfonamide-based compound featuring dual aromatic sulfonyl groups and a furan heterocycle. Its structure comprises a central ethyl backbone substituted with a 4-fluorobenzenesulfonyl group, a benzenesulfonamide moiety, and a furan-2-yl ring.

Eigenschaften

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S2/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCLFDEVPTINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-furylethylamine under basic conditions to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

The biological activity of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide has been explored in several studies, focusing on its interactions with various biological targets. The sulfonamide group is known to enhance binding affinity to enzymes and receptors, which is crucial for its pharmacological effects.

Antimicrobial Activity

A study demonstrated that derivatives of benzenesulfonamide, including N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide, exhibited significant antimicrobial properties against resistant bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Results showed promising inhibition rates, indicating potential utility in treating cognitive disorders.

Future Research Directions

Further research is needed to explore the full therapeutic potential of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide. Potential areas include:

  • In vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.
  • Structural Modifications : To enhance its efficacy and reduce potential side effects.
  • Broader Biological Testing : Investigating its effects on other biological targets could reveal additional therapeutic applications.

Wirkmechanismus

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide with structurally analogous sulfonamide derivatives, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Biological/Physicochemical Properties Reference
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide (Target Compound) - 4-Fluorobenzenesulfonyl
- Benzenesulfonamide
- Furan-2-yl
Not provided Not reported Hypothesized enhanced acidity due to electron-withdrawing F N/A
N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide - 4-Methylbenzenesulfonyl
- 2,5-Dimethoxybenzenesulfonamide
- Furan-2-yl
Calculated: ~517.58 Not reported Increased lipophilicity from methyl/methoxy groups
4-Fluoro-N-{1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide - 4-Fluorobenzenesulfonamide
- Piperidine
- Dihydrobenzofuran
477.56 Not reported 89% synthesis yield; dual α2A/5-HT7 receptor antagonist activity
N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) - 4-Methylbenzenesulfonamide
- Pyrazole-pyridine scaffold
~578.68 118–180 Structural confirmation via NMR/LC-MS; potential kinase inhibition
N-(cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide (VIIo) - Cyclohexylcarbamoyl
- Isoindoline-dione
~473.58 Not reported 52% reduction in serum glucose (vs. 51% for gliclazide)

Structural and Functional Differences

  • Substituent Effects: The target compound contains a 4-fluorobenzenesulfonyl group, which enhances electron-withdrawing properties compared to methyl (e.g., compound 1f ) or methoxy substituents (e.g., compound in ). This may increase sulfonamide acidity, influencing protein binding or solubility. Heterocyclic Variations: The furan-2-yl group in the target compound contrasts with pyrazole-pyridine (1f ), dihydrobenzofuran (), or isoindoline-dione () scaffolds in analogs.
  • Synthetic Yields :

    • Compound 6 in achieved an 89% yield via nucleophilic substitution , suggesting efficient methods for sulfonamide coupling. Comparable data for the target compound are lacking but could inform scalability.
  • Biological Activity :

    • The α2A/5-HT7 receptor antagonist activity of compound 6 highlights sulfonamides' versatility in targeting neurotransmitter receptors. The target compound’s fluorinated structure may similarly modulate receptor affinity.
    • Compound VIIo () demonstrated antihyperglycemic efficacy (52% glucose reduction), outperforming gliclazide . If the target compound is designed for metabolic disorders, such comparisons would be critical.

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points between 118–180°C , reflecting crystalline stability typical of sulfonamides. The target compound’s melting point (unreported) may fall within this range, contingent on substituent polarity.
  • Molecular Weight : The target compound’s molecular weight is likely comparable to analogs (e.g., ~500–600 g/mol), adhering to Lipinski’s rules for drug-likeness.

Methodological Considerations

  • Structural Characterization: NMR and LC-MS ( ) are standard for confirming sulfonamide identity.
  • Synthetic Routes : Sulfonamide formation typically involves sulfonyl chloride intermediates (e.g., ), suggesting analogous pathways for the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide, and how can reaction conditions be optimized for higher yield?

  • Methodology :

  • Stepwise Synthesis : Begin with sulfonylation of the furan-ethyl intermediate using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) to ensure regioselectivity .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Optimization : Adjust reaction temperature (20–40°C for coupling steps) and employ catalysts like DMAP to accelerate sulfonamide bond formation .
    • Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of intermediates) to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks for furan protons (δ 6.3–7.4 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and fluorophenyl groups (δ 7.6–7.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS expected at m/z 487.12 [M+H]⁺ (calculated for C₂₃H₁₉FNO₆S₂) .
    • Purity Assessment :
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity; retention time ~12.5 min .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations of these models?

  • Approach :

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2), focusing on sulfonamide groups’ hydrogen bonding with Arg120/His90 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; validate with experimental IC₅₀ data .
    • Limitations :
  • False positives may arise due to rigid-backbone assumptions; cross-validate with mutagenesis or SPR binding assays .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., inconsistent IC₅₀ values)?

  • Root Cause Analysis :

  • Purity Variability : Compare HPLC profiles from conflicting studies; impurities (e.g., unreacted sulfonyl chloride) may inhibit off-target proteins .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.5 may alter sulfonamide ionization) and cell lines (HEK293 vs. HeLa) .
    • Resolution :
  • Reproduce assays under identical conditions (e.g., 10% FBS in DMEM) and use orthogonal methods (e.g., thermal shift assays vs. enzymatic activity) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence physicochemical properties and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • LogP : Fluorine substitution reduces logP (2.1 vs. 2.8 for chloro analogs), enhancing aqueous solubility .
  • Bioactivity : Fluorine’s electronegativity improves COX-2 inhibition (IC₅₀ = 0.8 μM vs. 1.5 μM for non-fluorinated analogs) but reduces microsomal stability .
    • Experimental Validation :
  • Synthesize analogs (e.g., 4-Cl or 4-CH₃ substitutions) and compare pharmacokinetic profiles in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.